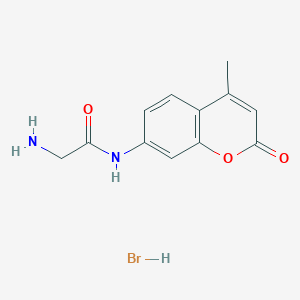

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide is a chemical compound with the molecular formula C12H13BrN2O3. It is a derivative of coumarin, a class of compounds known for their diverse biological activities.

Mechanism of Action

Target of Action

H-GLY-AMC HBR, also known as 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide or Glycine 7-amido-4-methylcoumarin hydrobromide, is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV, X-prolyldipeptidyl aminopeptidase) . DPP IV is an enzyme that plays a crucial role in glucose metabolism and immune regulation .

Mode of Action

The compound interacts with its target, DPP IV, by serving as a substrate. The enzyme cleaves the compound, leading to a change in the compound’s structure . This interaction can be used to measure the activity of DPP IV, providing valuable information for research and potential therapeutic applications .

Biochemical Pathways

The cleavage of H-GLY-AMC HBR by DPP IV is part of the broader biochemical pathway involving the metabolism of peptides. DPP IV specifically cleaves dipeptides from the N-terminus of polypeptides, which can modulate the activity of these peptides . Changes in DPP IV activity can therefore have downstream effects on various physiological processes, including glucose metabolism and immune response .

Pharmacokinetics

It is known that the compound forms a nearly colorless, clear solution when dissolved 1% in warm water . It is also recommended to store the compound dry at -20°C, and protect it from light .

Result of Action

The cleavage of H-GLY-AMC HBR by DPP IV results in the release of a fluorescent product . This fluorescence can be measured and used as an indicator of DPP IV activity . Therefore, the action of H-GLY-AMC HBR can provide valuable insights into the role of DPP IV in various physiological processes .

Action Environment

The action of H-GLY-AMC HBR is influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by temperature and light exposure . Furthermore, the activity of DPP IV, and thus the interaction with H-GLY-AMC HBR, can be influenced by factors such as pH and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

Glycine 7-amido-4-methylcoumarin hydrobromide is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV, X-prolyldipeptidyl aminopeptidase) . This enzyme plays a crucial role in the cleavage of post-proline bonds in certain proteins and peptides .

Cellular Effects

It is known that the compound can interact with various cellular processes due to its role as a substrate for DPP IV .

Molecular Mechanism

Glycine 7-amido-4-methylcoumarin hydrobromide acts as a substrate for DPP IV, an enzyme that cleaves post-proline bonds in certain proteins and peptides . This interaction can influence various biochemical reactions, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is recommended to store the compound dry at -20°C, and protect from light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or acetamide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antiviral activities.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

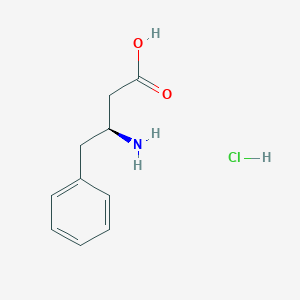

Comparison with Similar Compounds

Similar Compounds

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: This compound is similar but lacks the hydrobromide salt form.

7-Amino-4-methylcoumarin: A precursor in the synthesis of the target compound.

Coumarin derivatives: Various other coumarin derivatives exhibit similar biological activities

Uniqueness

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt, which can influence its solubility and biological activity.

Properties

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMGPIGAMTPDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)